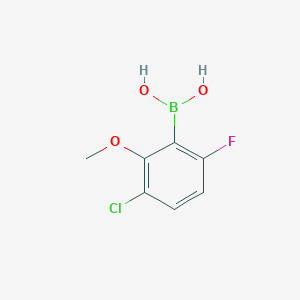

3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Overview

Description

“3-Chloro-6-fluoro-2-methoxyphenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular formula of “3-Chloro-6-fluoro-2-methoxyphenylboronic acid” is C7H7BClFO3. It has an average mass of 204.391 Da and a monoisotopic mass of 204.016083 Da .Chemical Reactions Analysis

Boronic acid derivatives like “3-Chloro-6-fluoro-2-methoxyphenylboronic acid” are often used in Suzuki-Miyaura cross-coupling reactions . They can also be used in the preparation of functionally selective allosteric modulators of GABAA receptors and inhibitors of the checkpoint kinase Wee1 .Scientific Research Applications

-

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is particularly useful because it can tolerate a variety of functional groups and the reagents are readily available and environmentally benign .

- Method : The reaction involves the coupling of a boronic acid with an organic halide in the presence of a palladium catalyst and a base .

- Results : This reaction has been widely applied in the synthesis of complex organic molecules, including pharmaceuticals, and is considered one of the most important reactions in organic chemistry .

-

Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors

- Field : Biochemistry

- Application : Boronic acids have been used in the preparation of functionally selective allosteric modulators of GABAA receptors .

- Method : The exact method of application is not specified in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Preparation of Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1

- Field : Biochemistry

- Application : Boronic acids have been used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .

- Method : The exact method of application is not specified in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Preparation of Inhibitors of the Checkpoint Kinase Wee1

-

Preparation of Boronic Esters

-

Preparation of Lipophilic-Tailed Monocationic Inhibitors of Neuronal Nitric Oxide Synthase

- Field : Biochemistry

- Application : Boronic acids have been used in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase .

- Method : The exact method of application is not specified in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Regioselective Suzuki Coupling

- Field : Organic Chemistry

- Application : Boronic acids are used in regioselective Suzuki coupling reactions . This is a type of cross-coupling reaction used to form carbon-carbon bonds .

- Method : The exact method of application is not specified in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Preparation of Stereoselective Desymmetrizing Rhodium-Catalyzed Allylic Arylation

- Field : Organic Chemistry

- Application : Boronic acids have been used in the preparation of stereoselective desymmetrizing rhodium-catalyzed allylic arylation .

- Method : The exact method of application is not specified in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Preparation of Solvent Free Catalytic C-H Functionalization Reactions

- Field : Organic Chemistry

- Application : Boronic acids have been used in the preparation of solvent free catalytic C-H functionalization reactions .

- Method : The exact method of application is not specified in the source .

- Results : The results or outcomes of this application are not provided in the source .

Future Directions

Boronic acid derivatives like “3-Chloro-6-fluoro-2-methoxyphenylboronic acid” have potential for future research due to their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . They could potentially be used in the development of new drugs or other chemical products.

properties

IUPAC Name |

(3-chloro-6-fluoro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZHGYCOMLKKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-fluoro-2-methoxyphenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate](/img/structure/B1436041.png)